molecular formula C20H42 B167097 Eicosane-d42 CAS No. 62369-67-9

Eicosane-d42

Cat. No.: B167097
CAS No.: 62369-67-9
M. Wt: 324.8 g/mol
InChI Key: CBFCDTFDPHXCNY-ILDSYVRBSA-N
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Description

Eicosane-d42, also known as deuterated eicosane, is a stable isotope-labeled compound with the molecular formula CD3(CD2)18CD3. It is a fully deuterated form of eicosane, a long-chain saturated aliphatic hydrocarbon. The compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosane-d42 is synthesized through the deuteration of eicosane. The process involves the replacement of hydrogen atoms in eicosane with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing eicosane and the catalyst. The reaction is monitored to ensure complete deuteration, resulting in a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Eicosane-d42, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Shorter-chain hydrocarbons.

    Substitution: Halogenated eicosanes.

Scientific Research Applications

Chemical Analysis

Mass Spectrometry Standards
Eicosane-d42 is widely used as a stable isotope-labeled internal standard in mass spectrometry (MS). Its deuterated form provides a reliable means for quantifying compounds due to its similar physical properties to non-deuterated hydrocarbons. The incorporation of this compound allows for improved accuracy in measurements by compensating for matrix effects and enhancing the reproducibility of results in complex biological and environmental samples .

Quantification of Volatile Organic Compounds (VOCs)
In environmental science, this compound has been utilized to quantify volatile organic compounds (VOCs) emitted from various sources. For instance, it was employed in studies assessing the emissions from peat fires, where it served as a deuterated standard to accurately measure the concentration of organic species in particulate matter . The compound's ability to act as a tracer enhances the reliability of VOC quantification methods.

Environmental Studies

Tracking Hydrocarbon Sources
this compound is instrumental in tracing hydrocarbon sources in environmental studies. Its unique isotopic signature allows researchers to distinguish between natural and anthropogenic hydrocarbons in ecological assessments. For example, it has been used to study the transport and degradation of hydrocarbons in marine environments, providing insights into pollution dynamics and ecosystem health .

Investigating Secondary Organic Aerosols (SOA)
Research on secondary organic aerosols has also benefited from the use of this compound. It aids in understanding the formation and composition of SOA from precursor VOCs. By using deuterated standards like this compound, scientists can better quantify the contributions of various organic compounds to aerosol formation under different atmospheric conditions .

Biological Research

Chemical Ecology Studies
this compound has found applications in chemical ecology, particularly in studies examining chemical communication among insects. It has been used as a label to investigate how certain species acquire cuticular hydrocarbons (CHCs) from their environment. In experiments with ants and silverfish, this compound was applied to determine whether these insects could transfer chemical cues through physical contact, highlighting its role in understanding interspecies interactions .

Stable Isotope Labeling
In biological research, this compound serves as a stable isotope labeling agent. Its application facilitates tracking metabolic pathways and interactions within living organisms. By labeling specific compounds with this compound, researchers can trace their incorporation into biological systems, providing valuable data on metabolic processes and ecological relationships .

Summary Table of Applications

Application Area Details
Chemical Analysis Used as an internal standard in mass spectrometry for accurate quantification
Environmental Studies Traces hydrocarbon sources; quantifies VOCs; investigates SOA formation
Biological Research Labels compounds for tracking metabolic pathways; studies chemical communication in insects

Mechanism of Action

The mechanism of action of eicosane-d42 is primarily related to its use as a tracer in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to hydrogen, allowing for precise detection and quantification in mass spectrometry and NMR spectroscopy. This isotopic labeling helps in studying molecular interactions, reaction pathways, and metabolic processes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter deuterated hydrocarbons. Its high deuterium content and stability make it particularly valuable in studies requiring precise isotopic labeling and tracing .

Biological Activity

Eicosane-d42, a deuterated form of eicosane, is a long-chain hydrocarbon with the chemical formula C20D42. It has garnered interest in various biological and environmental studies due to its unique properties as a stable isotope-labeled compound. This article explores the biological activity of this compound, including its applications in research, its interaction with biological systems, and relevant case studies.

This compound has specific physical and chemical characteristics that make it suitable for various applications:

PropertyValue
Molecular FormulaC20D42
Molecular Weight324.806 g/mol
Density0.905 g/cm³
Boiling Point220 °C (30 mm Hg)
Melting Point36-38 °C
Flash Point>230 °F

These properties are essential for its use in chemical labeling and as a tracer in biological studies.

Biological Applications

This compound is primarily utilized in studies involving chemical recognition cues in social insects, particularly ants. It serves as a label due to its structural similarity to cuticular hydrocarbons (CHCs) found naturally on ants. This allows researchers to investigate the mechanisms of chemical communication and social behavior among insect species.

Case Study: Chemical Transfer Experiment

In a notable study, this compound was employed to examine how silverfish acquire CHCs from their host ants through physical contact. The experiment involved:

  • Subjects : Mature workers, callows (newly hatched workers), larvae, pupae, silverfish, and non-myrmecophilous isopods.
  • Method : A saturated solution of this compound was used to label callows. The treated callows were then placed with silverfish to observe any transfer of the labeled compound.
  • Outcome : The study demonstrated that silverfish could acquire CHCs from the ants through contact, influencing their social acceptance within ant colonies .

The biological activity of this compound can be attributed to its role as a stable isotope tracer. Deuteration can affect pharmacokinetics and metabolic profiles of compounds, which is crucial in drug development and environmental studies. Research indicates that deuterated compounds may exhibit altered biological activities compared to their non-deuterated counterparts .

Influence on Pharmacokinetics

Deuteration has been shown to impact the metabolism of drugs significantly. For instance, studies have indicated that deuterated analogs can lead to improved pharmacokinetic profiles, such as extended half-lives and reduced clearance rates . This property makes this compound valuable in pharmaceutical research where understanding metabolic pathways is essential.

Environmental Studies

This compound is also utilized in environmental research to trace hydrocarbon degradation processes. For example, studies have investigated the biotransformation activities of marine bacteria on hydrocarbons like n-eicosane and phenanthrene. These investigations help elucidate the roles of microbial communities in degrading environmental pollutants .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontadeuterioicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCDTFDPHXCNY-ILDSYVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977916
Record name (~2~H_42_)Icosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62369-67-9
Record name Eicosane-d42
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062369679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_42_)Icosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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